(2S,3R)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate

Catalog No.
S3614886
CAS No.
31925-29-8
M.F
C12H17NO5S
M. Wt
287.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3R)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfon...

CAS Number

31925-29-8

Product Name

(2S,3R)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate

IUPAC Name

ethyl (2S,3R)-2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propanoate

Molecular Formula

C12H17NO5S

Molecular Weight

287.33 g/mol

InChI

InChI=1S/C12H17NO5S/c1-3-18-12(15)10(13)11(14)8-4-6-9(7-5-8)19(2,16)17/h4-7,10-11,14H,3,13H2,1-2H3/t10-,11+/m0/s1

InChI Key

CEEHCOWSYFANRT-WDEREUQCSA-N

SMILES

CCOC(=O)C(C(C1=CC=C(C=C1)S(=O)(=O)C)O)N

Canonical SMILES

CCOC(=O)C(C(C1=CC=C(C=C1)S(=O)(=O)C)O)N

Isomeric SMILES

CCOC(=O)[C@H]([C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O)N

The exact mass of the compound (2S,3R)-Ethyl-2-amino-3-[4-(methylsulfonyl)phenyl]-3-hydroxy-propanoate is 287.08274382 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2S,3R)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate is a chiral compound with the molecular formula C₁₂H₁₇N₁O₅S and a molecular weight of approximately 287.33 g/mol. This compound features a unique stereochemistry characterized by the (2S,3R) configuration, which significantly influences its chemical behavior and biological interactions. The presence of a methylsulfonyl group adds to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Typical of amino acids and esters. Key reactions include:

  • Condensation Reactions: The initial synthesis involves a condensation reaction between ethyl acetoacetate and 4-(methylsulfonyl)benzaldehyde, forming an intermediate compound.
  • Hydrolysis and Esterification: The intermediate can undergo hydrolysis to form the corresponding acid, followed by esterification to yield the final product.
  • Substitution Reactions: The compound can participate in various substitution reactions due to the presence of functional groups, leading to diverse derivatives .

The synthesis of (2S,3R)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate typically follows these steps:

  • Starting Materials: Ethyl acetoacetate and 4-(methylsulfonyl)benzaldehyde are used as primary reagents.
  • Condensation Reaction: A base such as sodium ethoxide is added to facilitate the condensation reaction between the starting materials.
  • Chiral Amine Addition: A chiral amine is introduced to create the desired stereocenters.
  • Hydrolysis and Esterification: The product undergoes hydrolysis followed by esterification to yield the final compound .

Interaction studies have shown that (2S,3R)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate can bind to various enzymes and receptors, influencing their activity. These interactions are crucial for understanding the compound's mechanism of action and its potential therapeutic effects. Analytical methods such as high-performance liquid chromatography and mass spectrometry are employed to study these interactions in biological samples.

Several compounds share structural similarities with (2S,3R)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-amino-3-hydroxypropanoateLacks methylsulfonyl groupSimpler structure; less reactivity
FlorfenicolContains fluorine; used as an antibioticBroad-spectrum antimicrobial activity
ThiamphenicolSimilar structure; lacks methylsulfonyl groupUsed primarily in veterinary medicine

The unique presence of the methylsulfonyl group in (2S,3R)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate distinguishes it from these similar compounds, contributing to its distinct chemical reactivity and potential applications .

XLogP3

-0.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

287.08274382 g/mol

Monoisotopic Mass

287.08274382 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-20-2023

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